Methyl 2-amino-2-(3-bromophenyl)acetate
Overview
Description
“Methyl 2-amino-2-(3-bromophenyl)acetate” is a chemical compound that has been extensively studied in the field of medicinal chemistry . It is also known as “R-Baclofen”, which is a derivative of Baclofen, a drug used to treat spasticity.
Synthesis Analysis
The synthesis of “Methyl 2-amino-2-(3-bromophenyl)acetate” involves a series of chemical reactions, including the bromination of S-Citalopram and the addition of a methyl group to the amino group. The final product is obtained by crystallization.Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(3-bromophenyl)acetate” is complex, making it ideal for studying various reactions. The InChI code for this compound is "1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3/t8-/m1/s1" .Chemical Reactions Analysis
“Methyl 2-amino-2-(3-bromophenyl)acetate” is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . 2,3,3a,12b-Tetradehydro Asenapine is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-bromophenyl)acetate” is a solid compound with a molecular weight of 244.09 . It has a melting point of 210°C . .Scientific Research Applications
Synthesis and Pharmacological Applications
- Anticonvulsant Activity and Sodium Channel Blocking : Methyl 2-amino-2-(3-bromophenyl)acetate derivatives have been synthesized and shown to exhibit significant anticonvulsant activity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester was found to be protective in the maximal electroshock seizure test in rats, demonstrating its potential as an anticonvulsant agent (Unverferth et al., 1998).
Chemical Synthesis and Organic Chemistry
- Organic Chemistry Experimentation : This compound has been used in undergraduate organic chemistry experiments, fostering interest in scientific research and experimental skills. An example includes the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate using 2-bromothiophene as a raw material (Min, 2015).
Synthesis of Antihypertensive Agents
- Antihypertensive α-Blocking Agents : Methyl 2-amino-2-(3-bromophenyl)acetate derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity. These compounds have shown promise in this area, indicating their potential utility in the development of new antihypertensive medications (Abdel-Wahab et al., 2008).
Antibacterial and Antifungal Properties
- Antimicrobial Activity : Certain derivatives of methyl 2-amino-2-(3-bromophenyl)acetate have been shown to possess antimicrobial properties. For instance, some compounds synthesized from this chemical have demonstrated activity against Candida albicans and Candida tropicalis, indicating potential use in treating infections (Sancak et al., 2010).
Kinetic Studies in Bioorganic Chemistry
- Reactivity Studies : The reactivity of methyl 2-amino-2-(3-bromophenyl)acetate derivatives with other compounds has been a subject of interest in bioorganic chemistry. Studies have focused on understanding the kinetics and mechanisms of these reactions, contributing to a deeper understanding of chemical interactions (Boschcov et al., 1982).
Safety And Hazards
“Methyl 2-amino-2-(3-bromophenyl)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
methyl 2-amino-2-(3-bromophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYOROLJNUQQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-bromophenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.